molecular formula C7H7BrN2O B14838764 2-Bromo-5-cyclopropoxypyrazine

2-Bromo-5-cyclopropoxypyrazine

Cat. No.: B14838764
M. Wt: 215.05 g/mol
InChI Key: QDAMGGXXIADVIG-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxypyrazine is a heterocyclic organic compound with the molecular formula C7H7BrN2O It is characterized by the presence of a bromine atom and a cyclopropoxy group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxypyrazine typically involves the bromination of 5-cyclopropoxypyrazine. One common method is the reaction of 5-cyclopropoxypyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropoxypyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed:

  • Substitution reactions can yield various substituted pyrazine derivatives.
  • Oxidation and reduction reactions can lead to the formation of different pyrazine oxides or reduced pyrazine compounds.

Scientific Research Applications

2-Bromo-5-cyclopropoxypyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    2-Bromo-5-cyclopropylpyrazine: Similar in structure but lacks the oxygen atom in the cyclopropoxy group.

    2-Bromo-5-methoxypyrazine: Contains a methoxy group instead of a cyclopropoxy group.

Uniqueness: 2-Bromo-5-cyclopropoxypyrazine is unique due to the presence of both a bromine atom and a cyclopropoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxypyrazine

InChI

InChI=1S/C7H7BrN2O/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2

InChI Key

QDAMGGXXIADVIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=N2)Br

Origin of Product

United States

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